molecular formula C8H10BrClN2 B6276883 5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride CAS No. 2763750-80-5

5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride

Cat. No. B6276883
CAS RN: 2763750-80-5
M. Wt: 249.53 g/mol
InChI Key: PNTZIBLMIOMHPV-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride (5-BTQHCl) is an organic compound which belongs to the class of quinoxalines. It is a white crystalline solid which has a melting point of 131-133 °C and a boiling point of 301-303 °C. 5-BTQHCl has a number of important applications in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride is used in a variety of scientific research applications. It has been used as a model compound to study the effects of quinoxaline derivatives on enzymes, proteins, and other biomolecules. It has also been used to study the effects of quinoxaline derivatives on the growth and development of plants. In addition, this compound has been used in the development of novel drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of 5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride is not fully understood. However, it is believed that the compound binds to certain enzymes, proteins, and other biomolecules, thereby affecting their activity. In addition, this compound may also interact with other biomolecules, such as DNA, RNA, and lipids, which could affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to affect the activity of certain enzymes, proteins, and other biomolecules. In addition, this compound has been shown to affect the growth and development of plants.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride in lab experiments is its relatively low cost and easy availability. In addition, it is a relatively stable compound which is not easily degraded. However, the compound is highly water-soluble, which could make it difficult to use in certain experiments. In addition, the compound has a relatively low molecular weight, which could limit its ability to penetrate certain cell membranes.

Future Directions

The future directions for 5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride include the development of novel drugs and drug delivery systems, as well as further research into its biochemical and physiological effects. In addition, further research is needed to better understand the compound’s mechanism of action and its interactions with other biomolecules. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and medicine.

Synthesis Methods

5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride can be synthesized by a variety of methods. The most common method is the condensation of 1,2,3,4-tetrahydroquinoxaline with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-bromo-1,2,3,4-tetrahydroquinoxaline and sodium bromide or potassium bromide as by-products. The 5-bromo-1,2,3,4-tetrahydroquinoxaline can then be converted to this compound by the addition of hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride involves the reaction of 2-amino-3-bromopyridine with cyclohexanone in the presence of sodium ethoxide to form 5-bromo-1-cyclohexyl-2,3-dihydropyridin-2-one. This intermediate is then reacted with hydrazine hydrate to form 5-bromo-1-cyclohexyl-2-hydrazinylidene-2,3-dihydropyridin-2-one, which is subsequently cyclized with sulfuric acid to form 5-bromo-1,2,3,4-tetrahydroquinoxaline. The final step involves the addition of hydrochloric acid to the tetrahydroquinoxaline to form the hydrochloride salt.", "Starting Materials": [ "2-amino-3-bromopyridine", "cyclohexanone", "sodium ethoxide", "hydrazine hydrate", "sulfuric acid", "hydrochloric acid" ], "Reaction": [ "2-amino-3-bromopyridine is reacted with cyclohexanone in the presence of sodium ethoxide to form 5-bromo-1-cyclohexyl-2,3-dihydropyridin-2-one.", "5-bromo-1-cyclohexyl-2,3-dihydropyridin-2-one is reacted with hydrazine hydrate to form 5-bromo-1-cyclohexyl-2-hydrazinylidene-2,3-dihydropyridin-2-one.", "5-bromo-1-cyclohexyl-2-hydrazinylidene-2,3-dihydropyridin-2-one is cyclized with sulfuric acid to form 5-bromo-1,2,3,4-tetrahydroquinoxaline.", "Hydrochloric acid is added to 5-bromo-1,2,3,4-tetrahydroquinoxaline to form 5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride." ] }

CAS RN

2763750-80-5

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydroquinoxaline;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10-11H,4-5H2;1H

InChI Key

PNTZIBLMIOMHPV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC=C2Br.Cl

Purity

95

Origin of Product

United States

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